4-(2-difluoromethanesulfonylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO3S2/c20-12-5-6-15(21)14(11-12)16-7-8-24(9-10-28-16)18(25)13-3-1-2-4-17(13)29(26,27)19(22)23/h1-6,11,16,19H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFDDUQKNSDGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-(2-difluoromethanesulfonylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 392.35 g/mol
This compound features a thiazepane ring, which is known for its diverse pharmacological properties.
Research indicates that compounds with thiazepane structures often exhibit various biological activities, including:
- Antimicrobial Activity : Similar thiazepane derivatives have shown effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases.
- Neuroprotective Properties : Some studies suggest that thiazepanes can exert neuroprotective effects, possibly through the modulation of neurotransmitter systems.
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that thiazepane derivatives may inhibit tumor growth by inducing apoptosis in cancer cells.
- Neurological Disorders : The neuroprotective effects may make this compound a candidate for treating conditions such as epilepsy or neurodegenerative diseases.
Case Studies and Experimental Data
A review of available literature reveals several studies focused on the biological activity of thiazepane derivatives. Notably:
- In a study examining the anti-inflammatory properties of thiazepanes, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro .
- Another investigation highlighted the neuroprotective effects of thiazepane derivatives in animal models of oxidative stress, suggesting potential applications in neurodegenerative disorders .
Data Table: Biological Activities of Thiazepane Derivatives
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Analysis
The table below compares the target compound with three analogs derived from patent literature and commercial databases:
*Estimated based on structural analogs.
Key Observations:
Electron-Withdrawing Groups :
- The difluoromethanesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the benzodioxole carbonyl (a mildly electron-deficient aromatic system) and the trifluoropropyl sulfonyl group (moderate electron withdrawal) . This may enhance the target compound’s binding to enzymes or receptors requiring electron-deficient pharmacophores.
Halogen Effects :
- The 2,5-difluorophenyl group in the target compound offers balanced lipophilicity and steric bulk, whereas the 2-chlorophenyl group in the analog increases hydrophobicity and may alter target selectivity .
Metabolic Stability :
Research Implications
- Structure-Activity Relationships (SAR): The difluoromethanesulfonyl group in the target compound may confer superior target engagement compared to analogs with bulkier sulfonyl groups (e.g., trifluoropropyl), which could sterically hinder binding . Fluorine substitution on the phenyl ring (2,5-difluoro vs.
Pharmacokinetics :
- The target compound’s calculated logP (~3.5) suggests moderate lipophilicity, balancing absorption and solubility. In contrast, the benzodioxole analog (logP ~2.8) may exhibit faster clearance due to lower plasma protein binding .
Q & A
Basic: What are the key strategies for optimizing the synthesis of 4-(2-difluoromethanesulfonylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane to improve yield and purity?
Answer:
Synthesis optimization typically involves multi-step protocols. Critical steps include:
- Thiazepane Ring Formation : Use sulfur and nitrogen precursors (e.g., thiols and amines) under controlled pH and temperature to minimize side reactions. Cyclization may require catalysts like BF₃·Et₂O .
- Sulfonylation : Introduce the difluoromethanesulfonyl group using sulfonyl chlorides (e.g., 2-difluoromethanesulfonylbenzoyl chloride) with a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent hydrolysis .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Answer:
- ¹H/¹³C NMR : Assign peaks for the thiazepane ring (δ 3.2–4.1 ppm for CH₂-S and CH₂-N), difluorophenyl groups (δ 6.8–7.5 ppm), and sulfonyl protons (δ 7.9–8.3 ppm). Compare with calculated shifts using DFT-based tools .
- IR Spectroscopy : Validate sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups. Absence of –SH stretches (2500–2600 cm⁻¹) confirms sulfonylation completion .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₅F₄NO₃S₂: 469.05) .
Advanced: What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across similar thiazepane derivatives?
Answer:
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays (e.g., MTT for cancer cells, broth microdilution for bacteria) to quantify potency variations .
- Target Profiling : Use molecular docking (PDB: 1M17 for tubulin) or SPR to assess binding affinity differences caused by substituents (e.g., sulfonyl vs. carbonyl groups) .
- Metabolic Stability Tests : Evaluate hepatic microsome stability (human/rat) to determine if rapid degradation explains inconsistent in vivo results .
Advanced: How does the electronic effect of fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electron-Withdrawing Effects : Fluorine atoms on the benzoyl and phenyl groups increase electrophilicity at the sulfonyl sulfur, accelerating SN₂ reactions (e.g., with amines or thiols).
- Steric Considerations : Ortho-difluoro groups hinder planar transition states, favoring retention of stereochemistry in chiral intermediates .
- Kinetic Studies : Monitor reaction rates (UV-Vis or LCMS) under varying conditions (polar aprotic solvents, 50–80°C) to optimize substitution pathways .
Basic: What in vitro assays are recommended for initial screening of antimicrobial activity?
Answer:
- Gram-Positive/Negative Bacteria : Use agar diffusion (MIC/MBC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include ciprofloxacin as a positive control .
- Fungal Strains : Test against C. albicans (ATCC 90028) via broth microdilution (CLSI M27-A3).
- Biofilm Inhibition : Quantify biofilm biomass (crystal violet assay) in P. aeruginosa .
Advanced: How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups for anticancer activity?
Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing difluorophenyl with trifluoromethylphenyl) .
- Cytotoxicity Profiling : Test against NCI-60 cell lines. Use COMPARE analysis to link structural features (e.g., sulfonyl groups) to activity patterns .
- Apoptosis Assays : Measure caspase-3/7 activation (luminescence) and mitochondrial membrane potential (JC-1 dye) to correlate substituents with pro-apoptotic efficacy .
Basic: What are the best practices for ensuring compound stability during storage?
Answer:
- Storage Conditions : Keep at –20°C in amber vials under argon. Avoid exposure to light, moisture, or strong oxidizers (e.g., H₂O₂) .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products .
Advanced: What mechanistic insights can be gained from studying tautomeric equilibria in related 1,2,4-triazole derivatives?
Answer:
- Tautomer Characterization : Use ¹H NMR (DMSO-d₆) to detect thione (δ 13.5 ppm for –SH) vs. thiol forms. IR (νC=S at 1247–1255 cm⁻¹) confirms predominant tautomers .
- Impact on Bioactivity : Compare IC₅₀ values of tautomeric forms against cancer cells (e.g., MCF7) to determine pharmacologically active conformers .
Basic: Which analytical techniques are critical for assessing synthetic intermediates’ purity?
Answer:
- TLC : Use silica-coated plates (hexane:EtOAc 3:1) with UV254 visualization.
- HPLC-DAD : Monitor intermediates at 220 nm (C18 column, 1.0 mL/min flow) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can computational methods predict the compound’s interaction with cytochrome P450 enzymes?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
